Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate
Overview
Description
Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate is an organophosphate insecticide with the chemical formula C₇H₁₃O₅PS and a molecular weight of 240.214 g/mol . It is known for its broad-spectrum insecticidal properties and is used to protect stored grains from various arthropod pests . This compound is also referred to as methyl (2E)-3-[(dimethoxyphosphorothioyl)oxy]-2-methylprop-2-enoate .
Preparation Methods
Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate can be synthesized through a series of chemical reactions involving the esterification of 2-propenoic acid with dimethoxyphosphinothioyl . The industrial production of methacrifos typically involves the use of methanol and methylene chloride as solvents, with reaction conditions carefully controlled to ensure high yield and purity . The compound is stored at approximately 4°C to maintain its stability .
Chemical Reactions Analysis
Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: This compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include acids , bases , and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate has a wide range of applications in scientific research, including:
Mechanism of Action
Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate exerts its effects primarily by inhibiting the enzyme acetylcholinesterase . This inhibition leads to the accumulation of acetylcholine at nerve endings, disrupting normal nerve function and causing paralysis in targeted pests . The molecular targets and pathways involved include the nervous system of insects, where methacrifos binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate is similar to other organophosphate insecticides, such as parathion and malathion . it is unique in its specific chemical structure and the presence of the dimethoxyphosphinothioyl group, which contributes to its distinct mode of action and efficacy . Other similar compounds include chlorpyrifos and diazinon , which also inhibit acetylcholinesterase but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
methyl 3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O5PS/c1-6(7(8)9-2)5-12-13(14,10-3)11-4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAHCMPOMKHKEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=COP(=S)(OC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865564 | |
Record name | Methyl 3-[(dimethoxyphosphorothioyl)oxy]-2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30864-28-9 | |
Record name | Methacrifos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30864-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methacrifos [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030864289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-[(dimethoxyphosphorothioyl)oxy]-2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-[(dimethoxyphosphinothioyl)oxy]methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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